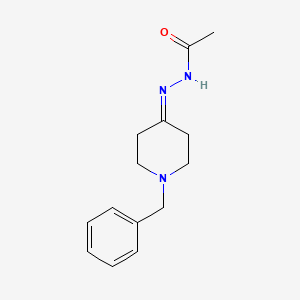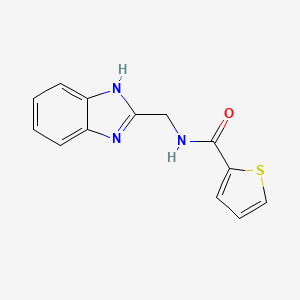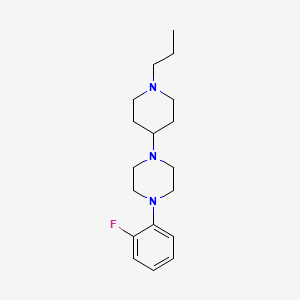![molecular formula C21H36N2O B5645923 2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)
2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized through methods such as the Mannich reaction, which involves the aminoalkylation of 3,5-di(tert-butyl)pyrocatechol followed by oxidation processes. This methodology is indicative of the structural complexity and reactivity of the compound under specific conditions (Sayapin et al., 2016).
Molecular Structure Analysis
The molecular structure, particularly for similar compounds, has been established using X-ray diffraction (XRD) techniques, revealing detailed insights into their crystalline form and molecular geometry. These studies are crucial for understanding the compound's interaction at the atomic level (Guo Peng-pai, 2010).
Chemical Reactions and Properties
Chemical properties, such as the reaction with various metal ions or the behavior under different chemical environments, can be significantly distinct. For example, the compound's interaction with Cu(II) ions has been studied, demonstrating its potential in forming complexes and influencing its sensing and biological activities (Mistri et al., 2016).
Physical Properties Analysis
Physical properties including solubility, melting point, and boiling point are essential for handling and application in various fields. However, specific data for this compound might need to be extrapolated from similar compounds due to the scarcity of direct research.
Chemical Properties Analysis
The chemical behavior, such as antioxidative properties and reactivity towards different reagents, is typically assessed through experimental studies. For instance, compounds with similar structures have been examined for their anti-inflammatory capabilities and their interaction with other chemical entities (Lazer et al., 1989).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-8-22-9-11-23(12-10-22)15-16-13-17(20(2,3)4)19(24)18(14-16)21(5,6)7/h13-14,24H,8-12,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEINIJGVIZMVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)

![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)

![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)

![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)

![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)